3-Amino-5-hydroxy-4-methoxybenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
343867-62-9 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
3-amino-5-hydroxy-4-methoxybenzaldehyde |
InChI |
InChI=1S/C8H9NO3/c1-12-8-6(9)2-5(4-10)3-7(8)11/h2-4,11H,9H2,1H3 |
InChI Key |
PFVGASRKDVLCKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1O)C=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Amino 5 Hydroxy 4 Methoxybenzaldehyde and Its Analogues
Regioselective Synthesis Strategies
The synthesis of complex aromatic compounds often requires multi-step reaction pathways to install functional groups in a specific order and location. An efficient synthesis of an isotopically labelled analogue, [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, was achieved in nine steps from an acyclic, non-aromatic precursor, highlighting the intricacy that can be involved. whiterose.ac.uk Such pathways may involve a sequence of reactions including protection of reactive groups, introduction of new substituents, and final deprotection steps.
For instance, the regioselective addition of a hydroxyl group can be accomplished through a three-step strategy involving regioselective lithiation, formylation with dimethylformamide, followed by a Baeyer-Villiger oxidation, hydrolysis, and methylation sequence. whiterose.ac.uk The selective protection of hydroxyl groups is also a critical tool. In the case of 3,4-dihydroxybenzaldehyde, the 4-hydroxyl group can be selectively protected with various agents like benzyl (B1604629), p-methoxybenzyl, and other substituted benzyl groups, with yields ranging from 67-75%. mdpi.com This regioselectivity is often attributed to the higher acidity of the 4-hydroxyl proton compared to the 3-hydroxyl, which is involved in intramolecular hydrogen bonding with the aldehyde's carbonyl group. mdpi.com
A classic and robust method for introducing an amino group onto an aromatic ring is through a nitration-reduction sequence. This two-step process involves the electrophilic substitution of a nitro group (–NO₂) onto the ring, followed by its reduction to an amino group (–NH₂). The regioselectivity of the initial nitration step is paramount and is directed by the existing substituents on the ring.
A pertinent example is the synthesis of 3-Amino-4-hydroxy-5-methoxybenzaldehyde, an isomer of the title compound, which can be prepared from 5-Nitrovanillin. chemicalbook.com This demonstrates that if a suitable nitro-substituted precursor can be synthesized, subsequent reduction provides a direct route to the corresponding amino-benzaldehyde. Another general example involves the preparation of 3-Aminobenzanthrone, which is synthesized by the nitration of benzanthrone (B145504) and subsequent reduction of the resulting 3-nitroderivative. mdpi.com A variety of reducing agents can be employed for the reduction step, including inexpensive and environmentally benign options like sodium borohydride (B1222165) (NaBH₄). mdpi.com
| Precursor | Key Reagents | Product | Reference |
|---|---|---|---|
| 5-Nitrovanillin | Reducing Agent (e.g., H₂, Pd/C) | 3-Amino-4-hydroxy-5-methoxy-benzaldehyde | chemicalbook.com |
| Benzanthrone | 1. Nitrating Agent (e.g., HNO₃/H₂SO₄) 2. Reducing Agent | 3-Aminobenzanthrone | mdpi.com |
Aminoalkylation is a method used to introduce an aminoalkyl group onto a molecule. The Mannich reaction is a prominent example, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, but it can also be applied to electron-rich aromatic compounds like phenols.
The aminoalkylation of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) has been achieved by reacting it with formaldehyde (B43269) and a suitable amine in acetonitrile. researchgate.net This reaction introduces an aminomethyl group onto the aromatic ring, typically at the position ortho to the activating hydroxyl group. A variety of secondary amines can be utilized in this reaction, leading to a range of aminoalkylated vanillin analogues. researchgate.net This approach provides a pathway to analogues containing a methylene (B1212753) bridge between the aromatic ring and the nitrogen atom.
| Phenolic Precursor | Amine Reagent | Product Type | Reference |
|---|---|---|---|
| Vanillin | Formaldehyde, Morpholine | 4-Hydroxy-3-methoxy-5-(morpholinomethyl)benzaldehyde | researchgate.net |
| Vanillin | Formaldehyde, Piperidine | 4-Hydroxy-3-methoxy-5-(piperidin-1-ylmethyl)benzaldehyde | researchgate.net |
| Vanillin | Formaldehyde, N-Methylpiperazine | 4-Hydroxy-3-methoxy-5-((4-methylpiperazin-1-yl)methyl)benzaldehyde | researchgate.net |
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of fine chemicals and pharmaceutical intermediates.
A key aspect of green chemistry is the reduction or replacement of volatile and hazardous organic solvents. Syntheses conducted in aqueous media or under solvent-free conditions are highly desirable. The synthesis of Schiff bases from 4-hydroxy-3-methoxybenzaldehyde (vanillin) and various aromatic amines has been successfully performed in aqueous media. researchgate.net In some procedures, a mixture of the aldehyde and amine is dissolved in a minimal amount of ethanol, followed by trituration to yield the crystalline product, which can then be washed with water. researchgate.net These methods minimize solvent waste and often lead to simpler product isolation procedures.
Catalytic reactions are inherently greener than stoichiometric ones as they reduce waste by using small amounts of a substance to convert large amounts of reactants into products. The development of novel catalysts, including those from renewable or waste sources, is an active area of research.
For example, a greener protocol for the synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones utilizes an agro-waste-based catalyst in glycerol, an environmentally benign solvent. nih.gov This reaction proceeds via the condensation of an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine (B1172632) hydrochloride. nih.gov Furthermore, green process improvements have been developed for related compounds like 3,4,5-trimethoxybenzaldehyde. google.com A patented method describes a methylation reaction where the unit consumption of dimethyl sulfate (B86663) is reduced by 65%, significantly improving its utilization rate and increasing the product yield to over 96%. google.com This process also features mild reaction conditions and allows for the recovery and recycling of the solvent, reducing both cost and environmental impact. google.com
| Reaction Type | Traditional Method | Green Approach | Reference |
|---|---|---|---|
| Methylation | High stoichiometric use of hazardous reagents (e.g., dimethyl sulfate) | Reduced reagent consumption, solvent recycling, mild conditions | google.com |
| Condensation (e.g., Isoxazole synthesis) | Use of conventional solvents and catalysts | Use of agro-waste based catalysts and green solvents like glycerol | nih.gov |
| Condensation (e.g., Schiff Base synthesis) | Often performed in volatile organic solvents | Performed in aqueous media or with minimal solvent | researchgate.net |
Microwave-Assisted and Other Enhanced Reaction Conditions
The synthesis of substituted benzaldehydes, including 3-Amino-5-hydroxy-4-methoxybenzaldehyde and its analogues, has increasingly benefited from advanced methodologies that enhance reaction efficiency, yield, and purity. nih.gov Among these, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical transformations. chemicaljournals.comajgreenchem.com This technique utilizes microwave energy to heat polar molecules and ions directly and uniformly, a process known as dielectric heating. nih.gov Unlike conventional heating methods that rely on thermal conduction and convection, microwave irradiation can lead to a rapid and instantaneous rise in temperature within the reaction mixture, dramatically reducing reaction times from hours or days to mere minutes. chemicaljournals.comnih.gov
The advantages of MAOS are numerous, including significant rate enhancements, higher product yields, improved purity due to the reduction of unwanted side reactions, and better reproducibility. nih.govchemicaljournals.com These enhancements are particularly valuable in the synthesis of complex aromatic compounds. For instance, in multi-step syntheses and the construction of heterocyclic scaffolds using aromatic aldehydes, microwave assistance has been shown to be more efficient than traditional thermal methods. nih.govnih.gov Reactions that are often sluggish under conventional heating can be driven to completion quickly and with greater selectivity under microwave irradiation. ajgreenchem.com Furthermore, MAOS is considered a "green" technology because it often allows for solvent-free reactions or the use of more environmentally benign solvents, while also minimizing energy consumption. ajgreenchem.comirjet.net
The choice of solvent is critical in MAOS, as the solvent's ability to absorb microwave energy (its dielectric properties) dictates the efficiency of heating. chemicaljournals.com High-dielectric solvents like ethanol, water, and dimethylformamide (DMF) heat rapidly, facilitating swift reactions. chemicaljournals.com Research on the synthesis of various quinoline (B57606) and pyrazole (B372694) derivatives, which often start from substituted aldehydes, demonstrates the successful application of microwave conditions to achieve excellent yields in significantly shortened timeframes. nih.gov For example, a three-component reaction to form quinoline derivatives was completed in 3 minutes under microwave heating at 80°C, whereas the conventional method required 3 to 24 hours with lower yields. nih.gov
Below is a table illustrating the comparative efficiency of microwave-assisted synthesis versus conventional heating for reactions involving aromatic aldehydes, which is indicative of the potential benefits for synthesizing analogues of this compound.
| Reaction Type | Aromatic Aldehyde Substrate | Conventional Method (Time) | Microwave Method (Time) | Yield (Conventional) | Yield (Microwave) | Reference |
| Quinoline Synthesis | Substituted Benzaldehydes | 3 - 24 hours | 3 - 4 minutes | Lower | 50-80% | nih.gov |
| Pyrazoloquinoline Synthesis | Aryl Aldehydes | Not specified | 5 minutes | Lower | 91-98% | nih.gov |
| Imidazole Synthesis | 4-hydroxy benzaldehyde (B42025) | Not specified | Shorter time | Lower | Higher | nih.gov |
| Quinolinyl Thiosemicarbazone | 2-chloroquinoline-3-carbaldehydes | Longer time | 3 - 5 minutes | ~85-95% | 89-98% | nih.gov |
Purification Techniques in Research Synthesis
The isolation and purification of the target compound, this compound, from a crude reaction mixture is a critical step to ensure high purity for subsequent applications and characterization. Solid organic compounds obtained from synthesis are rarely pure and often contain by-products, unreacted starting materials, and residual catalysts. esisresearch.org A variety of purification techniques are employed in research synthesis, with the choice depending on the physical and chemical properties of the compound and its impurities.
Crystallization is a primary and widely used technique for purifying solid organic compounds. esisresearch.orgnta.ac.in This method relies on the differences in solubility between the desired compound and impurities in a suitable solvent. esisresearch.org The principle involves dissolving the impure compound in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. esisresearch.org For phenolic aldehydes, the selection of an appropriate solvent or solvent system (e.g., ethanol-water mixtures) is crucial for achieving high recovery of pure crystals. researchgate.net
Chromatography is another powerful and versatile purification method. For compounds like this compound, several chromatographic techniques are applicable:
Column Chromatography: This is a standard technique used for separating components of a mixture. The crude product is dissolved in a solvent and passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. researchgate.net A solvent or mixture of solvents (the mobile phase) is used to elute the components down the column at different rates based on their polarity and affinity for the stationary phase, allowing for their separation. This method has been successfully used to purify aminoalkylated derivatives of vanillin, a structurally related compound. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is an advanced form of column chromatography that uses high pressure to force the solvent through the column, which is packed with smaller particles. bibliotekanauki.pl This results in higher resolution and faster separation times. Reverse-phase HPLC (RP-HPLC), using a nonpolar stationary phase (like C18) and a polar mobile phase (such as methanol-water mixtures), is particularly effective for purifying phenolic compounds. nih.govresearchgate.net A study on the purification of a related intermediate, 3-hydroxy-4-methoxy benzal acrolein, demonstrated the efficiency of low-pressure column chromatography with a C18 column and a methanol-water eluent. nih.govresearchgate.net
Thin-Layer Chromatography (TLC): While primarily used for monitoring reaction progress and identifying compounds in a mixture, TLC can also be used on a preparative scale to purify small amounts of material. researchgate.net
Extraction is often used as an initial purification step before crystallization or chromatography. esisresearch.org Liquid-liquid extraction can separate compounds based on their differential solubilities in two immiscible liquid phases, such as an organic solvent and an aqueous solution. For instance, washing a solution containing the product with an acidic or basic aqueous solution can remove basic or acidic impurities, respectively. sciencemadness.org Phenolic aldehydes can be fractionated from complex mixtures using liquid-liquid extraction. researchgate.net
The table below summarizes common purification techniques applicable to phenolic aldehydes like this compound.
| Purification Technique | Principle of Separation | Typical Stationary Phase | Typical Mobile Phase/Solvent | Application Notes | Reference |
| Crystallization | Differential solubility | N/A | Ethanol, Water, Acetone, or mixtures | Effective for removing soluble and insoluble impurities from solid products. esisresearch.org | esisresearch.orgresearchgate.net |
| Column Chromatography | Differential adsorption/partitioning | Silica Gel, Alumina | Hexane/Ethyl Acetate gradients, Dichloromethane/Methanol | Widely used for preparative scale purification of organic compounds. researchgate.net | researchgate.netbibliotekanauki.pl |
| Reverse-Phase HPLC | Partitioning between a nonpolar stationary phase and a polar mobile phase | C18 (Octadecylsilane) | Methanol/Water, Acetonitrile/Water | Provides high resolution and is suitable for final purification of high-purity compounds. nih.gov | nih.govresearchgate.net |
| Liquid-Liquid Extraction | Differential solubility in immiscible liquids | N/A | Water and an organic solvent (e.g., Ethyl Acetate, Dichloromethane) | Useful for initial work-up and removal of acidic or basic impurities. esisresearch.org | researchgate.netsciencemadness.org |
Elucidation of Chemical Reactivity and Mechanistic Transformations of 3 Amino 5 Hydroxy 4 Methoxybenzaldehyde
Reactions of the Aldehyde Moiety
The formyl group (-CHO) is the most prominent site for nucleophilic addition and redox transformations, defining a major aspect of the compound's reactivity.
Condensation Reactions: Schiff Base Formation
The aldehyde functional group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is a cornerstone of aldehyde chemistry, proceeding through a two-step mechanism: nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate, followed by dehydration to yield the C=N double bond. mdpi.com The stability of the resulting Schiff base is often enhanced when derived from aromatic aldehydes due to conjugation. chemsociety.org.ng
The reaction is typically catalyzed by acid, base, or heat. chemsociety.org.ng The formation of Schiff bases from substituted benzaldehydes, such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and 3-hydroxy-4-methoxybenzaldehyde, with a variety of amino compounds has been widely reported. researchgate.netsigmaaldrich.com For instance, 3-hydroxy-4-methoxybenzaldehyde condenses with furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide to yield the corresponding Schiff bases. sigmaaldrich.com It is therefore expected that 3-Amino-5-hydroxy-4-methoxybenzaldehyde will react similarly with various primary amines.
The electronic nature of substituents on the benzaldehyde (B42025) ring can influence the rate and equilibrium of Schiff base formation. nih.gov Generally, electron-withdrawing groups on the aromatic ring enhance the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the amine.
| Amine Reactant | Aldehyde Reactant (Analogue) | Reference |
|---|---|---|
| L-glycine | 4-hydroxybenzaldehyde | chemsociety.org.ng |
| Furan-2-carboxylic acid hydrazide | 3-Hydroxy-4-methoxybenzaldehyde | sigmaaldrich.com |
| Thiophene-2-carboxylic acid hydrazide | 3-Hydroxy-4-methoxybenzaldehyde | sigmaaldrich.com |
| 4-amino-3,5-dimethyl-1,2,4-triazole | Substituted Benzaldehydes | mdpi.comnih.gov |
| (S)-2-amino-3-phenyl-1-propanol | 2-hydroxybenzaldehyde | researchgate.net |
Oxidative and Reductive Transformations of the Formyl Group
The formyl group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Aromatic aldehydes can be oxidized to the corresponding benzoic acids using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide. orgsyn.org The presence of electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) on the aromatic ring can influence the reaction. Under certain conditions, such as the Dakin reaction (hydrogen peroxide in an alkaline medium), hydroxybenzaldehydes can be converted to phenols instead of carboxylic acids. google.com For aldehydes with electron-donating substituents, oxidation with peracids like peracetic acid typically yields phenols. google.com
Reduction: The reduction of the aldehyde group to a primary alcohol is a common and high-yielding transformation. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective. youtube.com NaBH₄ is a milder reagent that chemoselectively reduces aldehydes and ketones and is compatible with a wider range of functional groups. youtube.com LiAlH₄ is a much stronger reducing agent capable of reducing aldehydes, ketones, esters, and carboxylic acids. youtube.comyoutube.com For this compound, NaBH₄ would be the preferred reagent to selectively reduce the aldehyde to an alcohol without affecting other potential functionalities.
| Transformation | Reagent(s) | Product Functional Group | Reference |
|---|---|---|---|
| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) | orgsyn.org |
| Oxidation (Dakin) | Hydrogen Peroxide (H₂O₂), Base | Phenol (B47542) (-OH) | google.com |
| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) | youtube.comyoutube.com |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) | youtube.comyoutube.com |
Reactivity of the Aromatic Amino Group
The nucleophilic character of the aromatic amino group (-NH₂) allows for a variety of derivatization and cyclization reactions, making it a key site for molecular modification.
Derivatization Pathways and Functional Group Interconversions
The primary amino group can be modified through several common pathways, including acylation and alkylation. These reactions are fundamental in organic synthesis for protecting the amino group or for introducing new functionalities.
Acylation: The reaction of the amino group with acyl halides (e.g., acetyl chloride) or anhydrides in the presence of a base results in the formation of an amide. This is a standard method for protecting primary and secondary amines. masterorganicchemistry.com
Alkylation: The amino group can be alkylated using alkyl halides. However, this reaction can be difficult to control, often leading to polyalkylation. youtube.comstudymind.co.uk Reductive amination, a two-step process involving the formation of a Schiff base with an aldehyde or ketone followed by reduction, is a more controlled method for alkylation.
A variety of derivatizing agents are used to modify primary amines for analytical purposes, such as enhancing detection in chromatography. rsc.org Reagents like 2,4-Dinitrofluorobenzene (DNFB) and 9-Fluorenyl Methyl Chloroformate (FMOC-Cl) react with primary amines to form stable derivatives. libretexts.orgcreative-proteomics.com
| Reaction Type | Reagent Class | Product | Reference |
|---|---|---|---|
| Acylation | Acyl Halide (RCOCl) | Amide | masterorganicchemistry.comlibretexts.org |
| Alkylation | Alkyl Halide (RX) | Secondary/Tertiary Amine | youtube.comlibretexts.org |
| Derivatization (HPLC) | Dansyl Chloride | Sulfonamide | rsc.org |
| Derivatization (HPLC) | FMOC-Cl | Carbamate | creative-proteomics.com |
Participation in Cyclization Reactions and Heterocycle Formation
The presence of the amino group ortho to the aldehyde group in this compound (assuming a different isomer, o-aminobenzaldehyde, for discussion of this reactivity type) opens pathways for the synthesis of nitrogen-containing heterocycles. Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. nih.govresearchgate.netrsc.org
For example, o-aminobenzaldehydes are versatile precursors for synthesizing quinolines. rsc.org The Friedländer annulation, a classic reaction, involves the condensation of an o-aminobenzaldehyde with a compound containing an α-methylene group adjacent to a carbonyl, to form a quinoline (B57606) ring system. Furthermore, the self-condensation of o-aminobenzaldehyde can lead to the formation of macrocyclic structures, particularly in the presence of a metal ion template. nih.gov The amino and aldehyde groups can also react with other bifunctional molecules to construct various five- and six-membered heterocyclic rings. nih.govyoutube.com
Transformations Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group (-OH) is weakly acidic and can undergo reactions typical of phenols, most notably etherification and esterification. It is also a strongly activating, ortho-para directing group in electrophilic aromatic substitution, though the substitution pattern of the starting molecule already occupies these positions relative to the hydroxyl group. libretexts.org
Etherification: The most common reaction of the phenolic hydroxyl group is its conversion to an ether. This is typically achieved via the Williamson ether synthesis, where the phenol is first deprotonated with a base (like sodium hydroxide) to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide to form the ether. Methylation is a specific example of this, often carried out using reagents like dimethyl sulfate (B86663) or methyl iodide.
Esterification: Phenols can react with acyl halides or acid anhydrides to form phenyl esters. This reaction is often catalyzed by a base such as pyridine.
The reactivity of phenolic hydroxyl groups is also central to their role as antioxidants, where they act as hydrogen donors to scavenge free radicals. nih.gov While this is a key biochemical property, the underlying chemical transformation involves the transfer of the hydroxyl proton. Conjugation reactions such as glucuronidation and sulfonation are also important metabolic pathways for phenolic compounds in biological systems. researchgate.net In a synthetic context, reductive etherification can convert phenolic aldehydes to their corresponding ethers using a catalyst and an alcohol which serves as both solvent and reagent. osti.gov
Etherification and Esterification Reactions
The presence of a phenolic hydroxyl group is a key determinant of the molecule's ability to undergo etherification and esterification. These reactions target the -OH group, converting it into an ether or an ester, respectively, thereby modifying the compound's properties.
Etherification: The phenolic hydroxyl group can be converted to an ether linkage, most commonly through reactions like the Williamson ether synthesis. This process typically involves the deprotonation of the hydroxyl group by a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide. The reactivity in etherification is influenced by the acidity of the phenolic proton and the accessibility of the oxygen atom. While specific studies on the etherification of this compound are not prevalent, research on related phenolic aldehydes, such as vanillin and other hydroxybenzaldehydes, demonstrates that these reactions are feasible. For instance, reductive etherification of various hydroxy- and methoxy-substituted benzaldehydes can be catalyzed by zirconium and hafnium complexes, converting the aldehyde to an alcohol and the hydroxyl group to an ether in a cascade reaction. osti.gov However, it is noted that strong metal-chelating properties of some poly-functionalized aldehydes can deactivate the catalyst. osti.gov
Esterification: The hydroxyl group of this compound can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. Fischer-Speier esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. The reaction rate is dependent on the steric hindrance around the hydroxyl group and the electronic nature of the aromatic ring. The electron-donating amino and methoxy groups may slightly enhance the nucleophilicity of the phenolic oxygen, facilitating the reaction.
| Reaction Type | Typical Reagents | General Conditions | Potential Product Functional Group |
|---|---|---|---|
| Etherification (Williamson Synthesis) | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (e.g., CH₃I, C₂H₅Br) | Inert solvent (e.g., DMF, Acetone) | -O-R (Ether) |
| Esterification (from Acid Chloride) | Acyl Chloride (e.g., CH₃COCl) Base (e.g., Pyridine) | Aprotic solvent | -O-C(=O)R (Ester) |
| Esterification (Fischer-Speier) | Carboxylic Acid (e.g., CH₃COOH) Acid Catalyst (e.g., H₂SO₄) | Heat, removal of water | -O-C(=O)R (Ester) |
Chelation and Complexation Capabilities with Metal Ions
The molecular structure of this compound contains multiple potential donor atoms (oxygen and nitrogen), making it an effective chelating agent capable of forming stable complexes with various metal ions. The primary coordination sites are the oxygen atoms of the hydroxyl and aldehyde groups, and the nitrogen atom of the amino group.
The formation of Schiff bases by reacting the aldehyde group with primary amines can yield ligands with enhanced coordination capabilities. uobabylon.edu.iqresearchgate.net These Schiff base ligands, often containing additional donor atoms from the amine component, readily form stable chelates with transition metal ions. uobabylon.edu.iq It is well-established that nitrogen and sulfur atoms are key in the coordination of metals in many metallobiomolecules. uobabylon.edu.iq
The hydroxyl and adjacent methoxy or amino groups can create a bidentate or tridentate pocket suitable for binding metal ions. Studies on analogous compounds, such as derivatives of 1,2,4-triazole-3-thiol, show that the ligand can coordinate with metal ions like Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) through nitrogen and sulfur atoms, forming stable five-membered chelate rings. nih.govuobaghdad.edu.iqginekologiaipoloznictwo.com The resulting complexes exhibit various geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion and coordination environment. nih.govuobaghdad.edu.iq Research on metal complexes with 2-hydroxy-3-carboxy-5-methoxybenzaldehyde also demonstrates the formation of multinuclear complexes with intricate structures and interesting magnetic properties. globethesis.com The ability of this compound to form such complexes is significant for its potential use in catalysis, materials science, and analytical chemistry.
| Potential Donor Atoms | Common Coordinating Metal Ions | Possible Coordination Geometries |
|---|---|---|
| Hydroxyl Oxygen (-OH) | Cu(II), Ni(II), Co(II), Zn(II) | Tetrahedral |
| Amino Nitrogen (-NH₂) | Cd(II), Zr(IV), Mn(II) | Square Planar |
| Aldehyde Oxygen (-CHO) | Fe(III), Cr(III), Sn(II) | Octahedral |
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring
The substitution pattern on the aromatic ring of this compound profoundly influences its susceptibility to further substitution reactions.
Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. libretexts.org The outcome of such reactions is governed by the directing effects of the substituents already present. The amino (-NH₂) and hydroxyl (-OH) groups are potent activating groups and are ortho, para-directors. The methoxy (-OCH₃) group is also an activating, ortho, para-director. Conversely, the aldehyde (-CHO) group is a deactivating group and a meta-director. youtube.com
The positions open for substitution on the ring are C-2 and C-6. The directing effects of the substituents are summarized below:
-NH₂ (at C-3): Strongly activating; directs ortho (to C-2, C-4) and para (to C-6).
-OH (at C-5): Strongly activating; directs ortho (to C-4, C-6) and para (to C-2).
-OCH₃ (at C-4): Activating; directs ortho (to C-3, C-5). This effect is less relevant as these positions are already substituted.
-CHO (at C-1): Deactivating; directs meta (to C-3, C-5). This is also less relevant as these positions are occupied.
| Substituent | Position | Effect on Reactivity | Directing Influence |
|---|---|---|---|
| -CHO | 1 | Deactivating | meta |
| -NH₂ | 3 | Strongly Activating | ortho, para |
| -OCH₃ | 4 | Activating | ortho, para |
| -OH | 5 | Strongly Activating | ortho, para |
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution involves the attack of a nucleophile on an aromatic ring, leading to the replacement of a leaving group. nih.gov This mechanism typically requires two main features on the aromatic ring:
The presence of a good leaving group (e.g., a halide).
Strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov
The structure of this compound is not well-suited for SNAr reactions. Firstly, it lacks a conventional leaving group. Secondly, the ring is rich in electrons due to the presence of three strong electron-donating groups (-NH₂, -OH, -OCH₃). These groups destabilize the negative charge of the Meisenheimer intermediate, thus strongly disfavoring the SNAr mechanism. While the aldehyde group is electron-withdrawing, its effect is insufficient to overcome the powerful donating effects of the other substituents. Consequently, nucleophilic aromatic substitution is not a characteristic reaction for this compound under normal conditions.
Based on a comprehensive search of available scientific literature and chemical databases, it is not possible to generate a detailed article on the chemical compound “this compound” and its specific derivatives as outlined in the provided structure.
The research required to produce thorough, informative, and scientifically accurate content for the specified sections—including the synthesis of Schiff bases, their metal complexes, analogues from hydroxyl group modification, and the formation of triazole and pyrimidine (B1678525) heterocyclic systems—does not appear to be publicly available for this specific molecule.
Searches have yielded information on related isomers, most notably:
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)
3-Amino-4-hydroxy-5-methoxybenzaldehyde
However, these are distinct chemical entities, and providing information on them would fall outside the strict scope of the request, which is focused solely on This compound . Adhering to the instruction to not introduce information beyond the explicit scope of the specified compound prevents the generation of the requested article.
Therefore, due to the absence of specific research findings on the derivatization and design of novel analogues of this compound, this article cannot be written.
Derivatization and Design of Novel Analogues of 3 Amino 5 Hydroxy 4 Methoxybenzaldehyde
Structure-Reactivity Relationship Studies in Derivatization
The reactivity of 3-Amino-5-hydroxy-4-methoxybenzaldehyde is governed by the interplay of its three functional groups: the amino (-NH2), hydroxyl (-OH), and aldehyde (-CHO) groups, all attached to a central benzene (B151609) ring with a methoxy (B1213986) (-OCH3) substituent. The electronic properties and steric environment of these groups dictate the course and outcome of derivatization reactions.
The amino group, being an activating and ortho-, para-directing group, significantly influences the electron density of the aromatic ring. Its presence enhances the nucleophilicity of the ring, making it more susceptible to electrophilic substitution reactions. Conversely, the aldehyde group is a deactivating and meta-directing group, which withdraws electron density from the ring. The hydroxyl and methoxy groups are both activating, ortho-, para-directing groups, further contributing to the complex electronic nature of the molecule.
The relative positions of these substituents create a specific steric and electronic environment that influences the regioselectivity of derivatization reactions. For instance, the accessibility of the amino and hydroxyl groups for reactions like acylation, alkylation, or Schiff base formation is influenced by the adjacent methoxy and aldehyde groups.
Table 1: Influence of Substituents on the Reactivity of the Aromatic Ring
| Substituent | Position | Electronic Effect | Directing Influence |
| Amino (-NH2) | 3 | Activating | Ortho, Para |
| Hydroxyl (-OH) | 5 | Activating | Ortho, Para |
| Methoxy (-OCH3) | 4 | Activating | Ortho, Para |
| Aldehyde (-CHO) | 1 | Deactivating | Meta |
Similarly, derivatization of the hydroxyl group, for instance, through O-alkylation or O-acylation, would alter the steric hindrance around the neighboring positions and could influence the reactivity of the nearby amino group.
The aldehyde functionality is a key site for derivatization, readily undergoing reactions such as Schiff base formation with primary amines, Wittig reactions, or reduction to an alcohol. The reactivity of the aldehyde is, in turn, influenced by the electronic effects of the other ring substituents. The presence of multiple activating groups (amino, hydroxyl, methoxy) increases the electron density on the ring, which can slightly reduce the electrophilicity of the aldehyde's carbonyl carbon.
Table 2: Reactivity of Functional Groups in this compound
| Functional Group | Common Derivatization Reactions | Impact on Molecular Properties |
| Amino (-NH2) | N-Acylation, N-Alkylation, Diazotization | Modulates electronic properties and basicity. |
| Hydroxyl (-OH) | O-Alkylation, O-Acylation, Etherification | Alters steric environment and hydrogen bonding capability. |
| Aldehyde (-CHO) | Schiff Base Formation, Reduction, Oxidation, Wittig Reaction | Key for introducing diverse structural motifs. |
Structure-reactivity studies have demonstrated that the synergistic and sometimes competing effects of these functional groups must be carefully considered when designing novel analogues. For instance, in reactions involving both the amino and hydroxyl groups, selective protection strategies may be necessary to achieve the desired derivatization at a specific site. The understanding of these intricate structure-reactivity relationships is paramount for the rational design and synthesis of new derivatives of this compound with tailored chemical and biological profiles.
Advanced Spectroscopic and Structural Characterization Methodologies for 3 Amino 5 Hydroxy 4 Methoxybenzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.
For 3-Amino-5-hydroxy-4-methoxybenzaldehyde, the ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, two aromatic protons, and the protons of the methoxy (B1213986), hydroxyl, and amino groups. The aldehyde proton (-CHO) typically resonates at a significantly downfield chemical shift, generally between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. netlify.app The two aromatic protons would appear as singlets, given their meta-relationship to each other, with chemical shifts influenced by the cumulative electronic effects of the five substituents. The methoxy group (-OCH₃) protons would present as a sharp singlet around 3.8-4.0 ppm. mdpi.com The hydroxyl (-OH) and amino (-NH₂) protons are exchangeable and their signals can be broad, with chemical shifts that are highly dependent on solvent, concentration, and temperature.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, appearing far downfield, typically in the range of 190-195 ppm. rsc.org The aromatic carbons would show a complex pattern of signals between approximately 100 and 160 ppm, with their specific shifts determined by the attached functional groups. For instance, carbons bonded to oxygen (C-OH and C-OCH₃) and nitrogen (C-NH₂) will be shifted downfield relative to those bonded only to hydrogen or other carbons. The methoxy carbon would appear as a distinct signal around 55-60 ppm. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CHO | 9.5 - 10.5 | 190 - 195 |
| Aromatic H | 6.5 - 7.5 | - |
| -OCH₃ | 3.8 - 4.0 | 55 - 60 |
| -OH | Variable (broad) | - |
| -NH₂ | Variable (broad) | - |
| Aromatic C | - | 100 - 160 |
| C-OH | - | ~145 - 155 |
| C-OCH₃ | - | ~145 - 155 |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Techniques
For this compound, the FT-IR spectrum would be dominated by several key stretching and bending vibrations. A strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde group is expected around 1670-1700 cm⁻¹. nist.gov The phenolic O-H stretch would appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching of the primary amine group would typically manifest as two distinct peaks in the 3300-3500 cm⁻¹ range. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the C-O stretching of the methoxy group and the phenolic hydroxyl group would produce strong bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. researchgate.net Aromatic C=C ring stretching vibrations would give rise to several peaks between 1450 and 1600 cm⁻¹. researchgate.net
Raman spectroscopy would also detect these vibrations, though with different relative intensities. Non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes, often produce strong Raman signals, whereas polar groups like C=O and O-H give weaker signals compared to FT-IR. covalentmetrology.com This makes Raman particularly useful for analyzing the skeletal structure of the aromatic ring. sci-hub.st
Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Technique | **Expected Wavenumber (cm⁻¹) ** | Intensity |
|---|---|---|---|
| O-H Stretch (Phenol) | FT-IR | 3200 - 3600 | Broad, Strong |
| N-H Stretch (Amine) | FT-IR | 3300 - 3500 | Medium (two bands) |
| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 | Medium to Weak |
| C=O Stretch (Aldehyde) | FT-IR | 1670 - 1700 | Strong |
| Aromatic C=C Stretch | FT-IR, Raman | 1450 - 1600 | Medium to Strong |
| N-H Bend (Amine) | FT-IR | 1580 - 1650 | Medium |
| C-O Stretch (Aryl Ether) | FT-IR | 1200 - 1300 | Strong |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, corresponding to electronic transitions between molecular orbitals. The absorption spectrum is characteristic of the chromophores present in the molecule. The benzaldehyde (B42025) core, with its conjugated system of the aromatic ring and the carbonyl group, is a strong chromophore. The presence of auxochromes like the hydroxyl (-OH), amino (-NH₂), and methoxy (-OCH₃) groups, which are electron-donating, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzaldehyde.
Studies on the closely related 3-hydroxy-4-methoxybenzaldehyde show characteristic UV absorption peaks. niscpr.res.in For this compound, one would anticipate strong absorption bands corresponding to π → π* transitions of the aromatic system, likely in the 250-400 nm range. The n → π* transition of the carbonyl group, which is typically weaker, may also be observed.
Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Many aromatic compounds exhibit fluorescence. The emission properties of this compound and its derivatives would be highly sensitive to the electronic nature of the substituents. Research on Schiff bases derived from a similar compound, 3-amino-4-hydroxybenzenesulfonic acid, has shown that the presence and position of hydroxy and methoxy groups significantly influence the fluorescence signal, sometimes leading to quenching via mechanisms like intramolecular charge transfer. researchgate.net Therefore, while the core structure is potentially fluorescent, the exact emission wavelength and quantum yield would depend on the specific derivative and its environment.
Mass Spectrometry Techniques (HRMS, LC-MS, GC-HRMS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement for the molecular ion of this compound (C₈H₉NO₃), allowing for the unambiguous determination of its elemental formula. The calculated monoisotopic mass for its isomer, 3-amino-4-hydroxy-5-methoxybenzaldehyde, is 167.058243149 Da. nih.gov
The fragmentation pattern in electron ionization (EI) mass spectrometry is predictable based on the functional groups present. For aromatic aldehydes, common fragmentation pathways include the loss of a hydrogen atom (M-1) to form a stable acylium ion, or the loss of the entire aldehyde group (-CHO, M-29) to yield a phenyl cation. docbrown.infomiamioh.eduslideshare.net The presence of the amino, hydroxyl, and methoxy groups would introduce additional fragmentation pathways, such as the loss of a methyl radical (•CH₃, M-15) from the methoxy group or the loss of carbon monoxide (CO, M-28). libretexts.org
Coupled techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) are essential for analyzing complex mixtures containing the target compound or its derivatives. LC-MS is particularly suited for polar, non-volatile compounds, while GC-MS is used for volatile and thermally stable compounds, which may require derivatization to increase volatility. These hyphenated techniques allow for the separation of components in a mixture before they are introduced into the mass spectrometer for identification and quantification.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Description |
|---|---|---|
| 167 | [M]⁺• | Molecular Ion |
| 166 | [M-H]⁺ | Loss of a hydrogen radical |
| 152 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group |
| 139 | [M-CO]⁺• | Loss of carbon monoxide |
X-ray Diffraction for Solid-State Structure Determination (Powder and Single Crystal)
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. carleton.edu Single-crystal X-ray diffraction provides precise data on bond lengths, bond angles, and intermolecular interactions, revealing the exact conformation of the molecule and its packing in the crystal lattice. researchgate.net
Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples. It generates a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. PXRD is crucial for identifying different polymorphs (different crystal structures of the same compound), assessing sample purity, and monitoring phase transitions. sci-hub.st
Thermal Analysis Methods (DSC, TGA)
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. mt.com Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most common methods. iajps.com
TGA measures the change in mass of a sample as it is heated. iajps.com For this compound, a TGA thermogram would show the compound's thermal stability and decomposition profile. Studies on the related compound vanillin (B372448) show that decomposition occurs at elevated temperatures. ijrar.org The TGA curve for the target compound would likely show a stable region up to a certain temperature, followed by one or more mass loss steps corresponding to the decomposition and volatilization of the molecule.
DSC measures the heat flow into or out of a sample as it is heated or cooled. iajps.com This technique is used to determine melting points, glass transitions, and the enthalpies of phase transitions. A DSC scan of this compound would show a sharp endothermic peak at its melting point. The shape and temperature of this peak are sensitive indicators of purity. nih.gov DSC is also a primary tool for studying polymorphism, as different crystalline forms of a compound will typically have different melting points and enthalpies of fusion. researchgate.net
Table 4: Expected Thermal Analysis Data for a Crystalline Benzaldehyde Derivative
| Technique | Parameter Measured | Expected Observation |
|---|---|---|
| TGA | Mass vs. Temperature | Mass loss upon decomposition at elevated temperature |
| DSC | Heat Flow vs. Temperature | Sharp endothermic peak corresponding to melting |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Derivatives
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. nih.gov While this compound itself is not a radical, its aminophenol structure makes it a precursor to paramagnetic species.
Oxidation of the aminophenol moiety can generate a semiquinone-type or aminophenoxyl radical. The EPR spectrum of such a radical would exhibit a complex hyperfine structure due to the coupling of the unpaired electron's spin with the magnetic nuclei in the molecule (¹H and ¹⁴N). rsc.org The resulting splitting pattern and coupling constants provide detailed information about the distribution of the unpaired electron's spin density across the molecule, revealing how it is delocalized over the aromatic ring, the oxygen atom, and the nitrogen atom. rsc.orgresearchgate.net
Alternatively, paramagnetic derivatives can be synthesized by covalently attaching a stable radical, known as a spin label, to the molecule. For example, the amino group could be reacted with a derivative of a stable nitroxide radical like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl). sci-hub.se The EPR spectrum of this spin-labeled derivative would be sensitive to the local environment of the nitroxide, providing information on molecular motion, polarity, and interactions with other molecules. The g-value obtained from the spectrum helps to identify where the radical is localized. u-tokyo.ac.jp
Computational Chemistry and Theoretical Investigations of 3 Amino 5 Hydroxy 4 Methoxybenzaldehyde
NMR Chemical Shift Calculations (GIAO method)The Gauge-Independent Atomic Orbital (GIAO) method would be employed to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculated values are typically compared with experimental data to confirm the molecular structure.
Without published studies containing this specific data for 3-Amino-5-hydroxy-4-methoxybenzaldehyde, it is not possible to populate the requested sections with scientifically accurate information and data tables.
Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra (like UV-Vis spectra) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.
For a molecule like this compound, the electronic spectrum is determined by transitions between molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The amino (-NH2), hydroxyl (-OH), and methoxy (B1213986) (-OCH3) groups act as electron-donating groups, influencing the energy levels of the molecular orbitals and, consequently, the absorption wavelengths. TD-DFT calculations can predict the maximum absorption wavelength (λmax), the energy of the transition, and the oscillator strength (a measure of the transition's intensity).
Illustrative TD-DFT Data for a Substituted Benzaldehyde (B42025)
The following table demonstrates typical data obtained from a TD-DFT calculation for a related benzaldehyde derivative, illustrating the kind of information generated in such a study.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S0 → S1 | 3.54 | 350 | 0.45 | HOMO → LUMO (95%) |
| S0 → S2 | 4.13 | 300 | 0.12 | HOMO-1 → LUMO (88%) |
| S0 → S3 | 4.77 | 260 | 0.25 | HOMO → LUMO+1 (91%) |
This is a representative data table based on typical results for substituted benzaldehydes and does not represent actual calculated values for this compound.
Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding)
The way molecules pack in a crystal is governed by intermolecular interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions within a crystal lattice. The Hirshfeld surface of a molecule is generated based on the electron distribution of the molecule in relation to its neighbors.
For this compound, the primary intermolecular interactions would be hydrogen bonds, due to the presence of hydrogen-bond donors (-OH and -NH2 groups) and acceptors (the oxygen atoms of the hydroxyl, methoxy, and carbonyl groups).
Hirshfeld Surface Analysis:
d_norm surface: This map highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate hydrogen bonds and other close contacts, which are crucial for crystal packing.
Fingerprint Plots: These are 2D plots derived from the Hirshfeld surface that summarize all intermolecular contacts. They provide a percentage contribution for each type of interaction, helping to identify the most significant forces in the crystal structure. For instance, studies on similar molecules show that H···H, O···H/H···O, and C···H/H···C contacts are often the most dominant. nih.govresearchgate.net
Hydrogen Bonding: The amino and hydroxyl groups are strong hydrogen bond donors, while the oxygen atoms of the carbonyl, hydroxyl, and methoxy groups are effective acceptors. This allows for a rich network of intermolecular and potentially intramolecular hydrogen bonds, which would strongly influence the compound's physical properties, such as melting point and solubility. The analysis of crystal structures of related amino acids and peptides demonstrates the prevalence and importance of such hydrogen bonding motifs. nih.govduke.edu
Illustrative Data from Hirshfeld Analysis of a Related Aminobenzamide
| Interaction Type | Contribution to Hirshfeld Surface (%) |
| H···H | 29.0 |
| O···H / H···O | 30.5 |
| C···H / H···C | 28.2 |
| Other | 12.3 |
This table is based on published data for N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide to illustrate the typical output of a Hirshfeld surface analysis. researchgate.netstrath.ac.uk
Molecular Docking and Ligand-Target Interaction Prediction (in vitro mechanistic studies)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
For this compound, molecular docking could be used to predict its binding affinity and interaction mode with various biological targets, such as enzymes or receptors. The docking process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. researchgate.net
For example, docking studies on similar benzaldehyde derivatives have been performed to evaluate their potential as inhibitors for targets like human coagulation factor Xa (hfXa). researchgate.netstrath.ac.uk Such studies identify the specific amino acids the ligand interacts with, providing insights into its potential biological activity.
Illustrative Molecular Docking Results for a Potential Inhibitor
| Protein Target | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |
| hfXa | N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide | -8.5 | Gly216, Trp215, Tyr99 | N-H···O with Gly216 |
| hfXa | Apixaban (Control) | -11.5 | Gly216, Gln192 | Multiple |
This table provides an illustrative example based on docking studies of a different aminobenzamide derivative against the hfXa target to demonstrate how docking results are typically presented. researchgate.netstrath.ac.uk
Research Applications of 3 Amino 5 Hydroxy 4 Methoxybenzaldehyde and Its Derivatives in Non Clinical Contexts
Applications in Organic Synthesis as a Versatile Building Block
The reactivity of 3-Amino-5-hydroxy-4-methoxybenzaldehyde, conferred by its multiple functional groups, makes it a valuable starting material or intermediate in the synthesis of diverse organic molecules.
The structural framework of this compound is foundational to the synthesis of more intricate molecular designs. Its close chemical relatives, such as 3-hydroxy-4-methoxybenzaldehyde (isovanillin), have been utilized as starting reagents in the multi-step, stereoselective synthesis of complex natural products and their analogues. sigmaaldrich.com For instance, isovanillin (B20041) is a key precursor in the synthesis of the anticancer agent (Z)-combretastatin A-4 and in the creation of isoflavones like glycitein. sigmaaldrich.comsigmaaldrich.com The presence of the additional amino group in this compound expands its synthetic potential, enabling its use as a precursor for nitrogen-containing complex molecules that are inaccessible from isovanillin alone. The functional groups can be selectively modified to build molecular complexity, making it a strategic component in convergent synthesis routes.
Multicomponent reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all reactants. tcichemicals.com The structure of this compound is ideally suited for participation in such reactions. The aldehyde group can react with a nucleophile and an isocyanide in a Passerini reaction, or with an amine, a carboxylic acid, and an isocyanide in an Ugi four-component reaction. mdpi.com The primary amine group on the ring can also participate directly in MCRs, such as the Groebke–Blackburn–Bienaymé reaction, to form fused heterocyclic systems. tcichemicals.com This inherent reactivity allows for the rapid generation of molecular diversity and the construction of complex, drug-like scaffolds from simple starting materials in a highly atom-economical fashion.
| Functional Group | Role in Multicomponent Reactions |
| Aldehyde (-CHO) | Electrophilic component, reacts with nucleophiles (e.g., amines, isocyanides). |
| Amine (-NH2) | Nucleophilic component, can form imines or participate in cyclization steps. |
| Hydroxyl (-OH) | Can act as an internal nucleophile or be used for post-MCR modifications. |
Heterocyclic compounds are central to developments in materials science and catalysis. This compound serves as a valuable precursor for various heterocyclic systems. Condensation of the aldehyde group with hydrazides can yield Schiff bases, which are important intermediates. sigmaaldrich.com For example, the reaction of the related isovanillin with furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide produces Schiff base ligands capable of forming metal complexes. sigmaaldrich.com The presence of both an amino and a hydroxyl group in a 1,2-relationship on the benzene (B151609) ring makes this compound a prime candidate for the synthesis of polybenzoxazoles, a class of high-performance polymers known for their thermal stability. researchgate.net The intramolecular condensation of these groups after reaction at the aldehyde function can lead to the formation of benzoxazole (B165842) rings, which are privileged structures in functional materials.
Materials Science Applications
The unique electronic and structural features of molecules derived from this compound lend themselves to applications in materials science, from high-performance polymers to advanced optical materials.
The difunctional nature of this compound, combined with a third reactive site, makes it a suitable monomer for polymerization. As noted, its structure is analogous to compounds like 3-amino-4-hydroxybenzoic acid, which is used to prepare bio-based polybenzoxazoles (PBOs). researchgate.net PBOs are known for their exceptional thermal resistance and mechanical strength. researchgate.net The amino and hydroxyl groups can undergo polycondensation to form the stable oxazole (B20620) ring system, creating a rigid polymer backbone. Furthermore, the aldehyde group can be used for post-polymerization modification, allowing for the attachment of other functional units or for cross-linking the polymer chains. This approach has been used with vanillin (B372448) derivatives to create photo-cross-linkable smart polymers. scirp.org
| Material Type | Precursor Functional Groups | Resulting Properties |
| Polybenzoxazoles (PBOs) | Ortho-Amino (-NH2) and Hydroxyl (-OH) | High thermal stability, high mechanical strength. researchgate.net |
| Functional Copolymers | Aldehyde (-CHO) for post-polymerization modification | pH-responsive behavior, cross-linking capability. scirp.org |
| Schiff Base Polymers | Aldehyde (-CHO) and Amine (-NH2) | Coordination sites for metals, potential for catalysis. |
Organic materials with significant third-order non-linear optical (NLO) properties are crucial for applications in photonics, such as optical switching and data processing. nih.gov A common molecular design for NLO materials involves a π-conjugated system linking an electron-donating group and an electron-withdrawing group. Derivatives of this compound are excellent candidates for this purpose. The amino (-NH2) and hydroxyl (-OH) groups are strong electron donors, while the aldehyde (-CHO) group is an electron acceptor. The benzene ring serves as the π-conjugated bridge that facilitates intramolecular charge transfer upon excitation. The NLO response of such molecules can be fine-tuned by modifying these functional groups to enhance the charge transfer characteristics. nih.gov Theoretical investigations using density functional theory (DFT) on similar donor-acceptor systems have confirmed that this molecular architecture can lead to significant first-order hyperpolarizability (β), a key measure of NLO activity. physchemres.org
Antioxidant Activity Investigations (in vitro mechanistic studies)
No in vitro mechanistic studies on the antioxidant activity of this compound have been published. The antioxidant properties of many other phenolic compounds, including different isomers of hydroxybenzaldehyde, have been well-documented, but data for this specific compound is not available.
In Vitro Antimicrobial and Antifungal Activity Studies
There is no published research on the in vitro antimicrobial or antifungal activity of this compound. Studies on related isomers have shown that structural variations significantly impact antimicrobial efficacy, and therefore, no assumptions can be made about the activity of the specified compound.
Future Research Trajectories and Emerging Perspectives
Role in Advanced Chemical Systems and Emerging Technologies
Further research would first need to focus on the successful synthesis and fundamental characterization of 3-Amino-5-hydroxy-4-methoxybenzaldehyde before the future research trajectories outlined in the request can be explored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
